molecular formula C18H20N4O3S2 B2572446 2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251559-62-2

2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2572446
CAS RN: 1251559-62-2
M. Wt: 404.5
InChI Key: HHZVFYBWVKCELB-UHFFFAOYSA-N
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Description

2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. This compound belongs to the class of triazolopyridine derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biological effects.

Scientific Research Applications

Supramolecular Synthons Formation

1,2,4-Triazolo[1,5-a]pyridines, including derivatives with morpholinomethylphenyl groups, have been synthesized to study their unique electronic and intermolecular interaction characteristics. These compounds exhibit diverse supramolecular synthons in their crystal structures due to different substituents, which can influence their pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Antimicrobial Agents

Thiophene-based heterocycles, incorporating elements such as pyrazole, pyridine, and triazolo[1,5-α]pyrimidine, have been synthesized and evaluated for their antimicrobial activities. Certain compounds in this category have shown potent activity against various microbial strains, highlighting their potential as antimicrobial agents (Mabkhot et al., 2016).

Cross-Coupling Reactions

Thiomethyl-substituted N-heterocycles, including pyridines and triazolopyridines, have been used in Ni-catalyzed cross-coupling reactions with functionalized aryl- and heteroaryl zinc reagents. These reactions proceed smoothly under mild conditions, showcasing the utility of these compounds in synthetic organic chemistry (Melzig et al., 2010).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds, including triazolo[1,5-a]pyrimidine derivatives, have demonstrated significant insecticidal activity, indicating their potential in agricultural pest management (Fadda et al., 2017).

Radical Scavenging Activity

2-Phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines have been evaluated for their antioxidant activity using various assays. Some derivatives have shown promising results, outperforming standard agents in scavenging free radicals, which could be indicative of their potential in medicinal chemistry as antioxidants (Abuelizz et al., 2020).

properties

IUPAC Name

2-(2-phenylethyl)-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c23-18-21-14-16(27(24,25)20-10-12-26-13-11-20)6-7-17(21)19-22(18)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVFYBWVKCELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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